![molecular formula C6H10N3O3+ B1262728 6-Diazo-5-oxonorleucine](/img/structure/B1262728.png)
6-Diazo-5-oxonorleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Diazo-5-oxonorleucine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N3O3+ and its molecular weight is 172.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment
DON has demonstrated significant anticancer activity across various tumor models. Its mechanism involves the inhibition of glutamine-utilizing enzymes, which are essential for the proliferation of many cancer types.
Key Findings:
- Efficacy Against Tumors : In preclinical studies, DON showed remarkable activity against murine leukemia (L1210 and P388), colon tumors (C26 and C38), and mammary tumors (CD8F1) .
- Xenograft Studies : Clinical evaluations in athymic mice with human tumor xenografts revealed that DON could induce tumor regressions, although these were often temporary .
- Combination Therapies : Recent studies suggest that combining DON with other metabolic inhibitors may enhance its therapeutic effects, particularly in glutamine-addicted tumors .
Tumor Type | Response to DON | Notes |
---|---|---|
Murine Leukemia | High efficacy | Significant growth inhibition |
Colon Tumors | Moderate efficacy | Temporary regressions observed |
Mammary Tumors | High efficacy | Effective in xenograft models |
Neurodegenerative Diseases
Research indicates that DON may also play a role in treating neurodegenerative diseases by modulating glutamine metabolism in the brain.
Applications:
- Neuroprotective Effects : DON has been evaluated for its potential to protect neuronal cells by inhibiting excessive glutamate production, which is linked to neurotoxicity .
- Bioavailability Studies : Studies have shown that DON can effectively penetrate the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Tumor-Targeted Delivery Systems
To mitigate the side effects associated with systemic administration of DON, researchers have developed tumor-targeted prodrugs.
Innovative Approaches:
- Prodrug Formulations : Recent advancements involve creating prodrugs that remain inactive in circulation but convert to active DON upon reaching tumor tissues. This method aims to enhance the therapeutic index while reducing gastrointestinal toxicity .
- Preclinical Models : In murine models, these prodrugs have shown significantly higher concentrations of DON within tumors compared to plasma levels, suggesting improved targeting capabilities .
Case Studies and Clinical Trials
Several clinical trials have explored the dosing regimens and safety profiles of DON:
Study Type | Patient Group | Dosage | Results |
---|---|---|---|
Phase I Trials | Hodgkin's lymphoma patients | 0.2 mg/kg daily for 30 days | 47% showed decreased lesions by ≥20% |
Pediatric Acute Leukemia Study | Untreated pediatric patients | 0.25 mg/kg daily + 2.5 mg/kg 6MP | 30/71 patients achieved complete remission |
Phase II Trials | Various cancers | 160 mg/m² IV | Limited responses due to toxicity |
属性
分子式 |
C6H10N3O3+ |
---|---|
分子量 |
172.16 g/mol |
IUPAC 名称 |
2-azaniumyl-6-iminoazaniumylidene-5-oxohexanoate |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5,8H,1-2,7H2/p+1 |
InChI 键 |
LHGVYNDAWRBWGL-UHFFFAOYSA-O |
规范 SMILES |
C(CC(=O)C=[N+]=N)C(C(=O)[O-])[NH3+] |
同义词 |
6-diazo-5-oxonorleucine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。